5-Hydroxy Rosiglitazone

Vue d'ensemble

Description

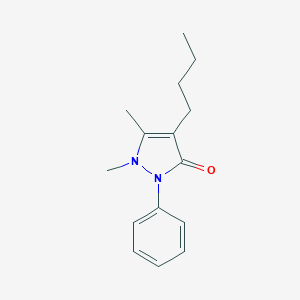

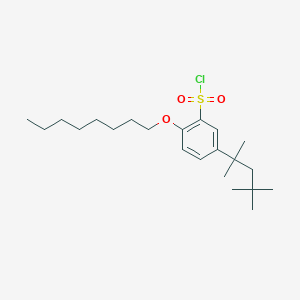

p-Hydroxy rosiglitazone is a metabolite of rosiglitazone, a thiazolidinedione antidiabetic drug. Rosiglitazone is primarily used to improve insulin sensitivity in patients with type 2 diabetes mellitus. The compound p-Hydroxy rosiglitazone is formed through the hydroxylation of the pyridine ring of rosiglitazone, mediated by cytochrome P450 enzymes, particularly CYP2C8 .

Mécanisme D'action

Target of Action

5-Hydroxy Rosiglitazone, also known as Para-hydroxy rosiglitazone or p-Hydroxy rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, and adipocyte differentiation .

Mode of Action

This compound acts as a selective ligand of PPARγ , activating this intracellular receptor . This activation leads to changes in the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also appears to have an anti-inflammatory effect, as levels of nuclear factor kappa-B (NFκB) fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It improves insulin sensitivity in hepatic and peripheral tissues, which helps regulate glucose levels . It also influences lipid metabolism, potentially reducing the risk of cardiovascular disease . Furthermore, it appears to attenuate the decline in function of pancreatic β-cells .

Pharmacokinetics

This compound is metabolized primarily via N-demethylation and aromatic hydroxylation , followed by conjugation . The main route of excretion is in the form of metabolites in urine . The cytochrome P450 enzymes, particularly CYP2C8 , play a major role in its metabolism . The absolute bioavailability of the drug is approximately 99% following an oral dose .

Result of Action

The activation of PPARγ by this compound leads to several molecular and cellular effects. It improves insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, reducing levels of pro-inflammatory cytokines . Additionally, it may suppress pro-apoptotic production, contributing to neuroprotection .

Action Environment

Environmental factors can influence the action of this compound. Factors such as diet, exercise, and exposure to cold temperatures can directly affect the secretion of lipokines, a class of lipids to which this compound belongs . Moreover, the racemization of this compound, a process that can affect its pharmacological activity, is influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

5-Hydroxy Rosiglitazone plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound, like Rosiglitazone, is by activation of the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ, and has no PPARα-binding action .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge . It also improves cell survival of adult rat cardiomyocytes at certain concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a highly selective and potent agonist at peroxisome proliferator activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that chronic administration of Rosiglitazone does not result in major hidden cardiotoxic effects in myocardial I/R injury models . Rosiglitazone inhibits the antiarrhythmic effects of ischemic preconditioning .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Animals administered with a single dose of Rosiglitazone had functional and histomorphological beneficial effects in severe IR injury models after 24 h of reperfusion .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes or cofactors. It is metabolized by CYP450 enzymes, specifically CYP2C8 and CYP2C9 . In addition to CYP2C8, other cytochrome P450 enzymes, including CYP2C9, CYP3A4, and CEP2E1, also play an important role in the metabolism of Rosiglitazone .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported from hepatic sinusoids into hepatocytes, a process mediated by the organic anion transporting polypeptide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxy rosiglitazone involves the hydroxylation of rosiglitazone. This reaction is typically carried out using liver microsomal fractions or recombinant enzymes that express CYP2C8 . The reaction conditions include an appropriate buffer system, cofactors such as NADPH, and incubation at physiological temperatures.

Industrial Production Methods

Industrial production of p-Hydroxy rosiglitazone follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant cells expressing CYP2C8. The reaction is monitored and optimized for maximum yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

p-Hydroxy rosiglitazone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone-like structures.

Reduction: The compound can be reduced back to rosiglitazone under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinone-like structures.

Reduction: Regeneration of rosiglitazone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

p-Hydroxy rosiglitazone has several scientific research applications:

Chemistry: Used as a reference standard in the study of rosiglitazone metabolism and its metabolic pathways.

Biology: Investigated for its role in modulating cellular processes and gene expression through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ).

Medicine: Studied for its potential therapeutic effects and side effects in the treatment of type 2 diabetes mellitus.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-desmethyl rosiglitazone: Another major metabolite of rosiglitazone, formed through N-demethylation.

Pioglitazone: A thiazolidinedione similar to rosiglitazone, used for the treatment of type 2 diabetes mellitus.

Troglitazone: An earlier thiazolidinedione with similar mechanisms of action but withdrawn from the market due to hepatotoxicity

Uniqueness

p-Hydroxy rosiglitazone is unique in its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. Unlike N-desmethyl rosiglitazone, p-Hydroxy rosiglitazone retains the hydroxyl group, which can further participate in various chemical reactions. Compared to pioglitazone and troglitazone, p-Hydroxy rosiglitazone has distinct metabolic pathways and interactions with PPARγ .

Propriétés

IUPAC Name |

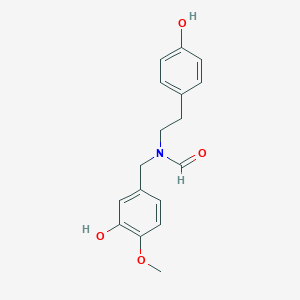

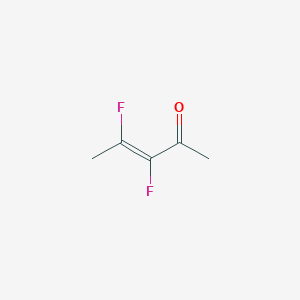

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGZNSVNKGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432067 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257883-22-0 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of quantifying 5-Hydroxy Rosiglitazone in pharmacokinetic studies?

A1: this compound is a major metabolite of the antidiabetic drug Rosiglitazone. Understanding its concentration in plasma is crucial for pharmacokinetic (PK) studies as it can provide insights into the drug's metabolism and elimination pathways. [, ] This information is essential for determining appropriate dosages and predicting potential drug-drug interactions.

Q2: Can you elaborate on the indirect quantification method for this compound described in the research?

A2: The research paper [] describes a novel indirect method for quantifying this compound using LC-HRMS. This method leverages the established calibration curve of the parent drug, Rosiglitazone, to initially estimate the metabolite's concentration. A correction factor, derived from the ratio of the calibration curve slopes of Rosiglitazone and this compound, is then applied to refine the metabolite concentration. This approach offers a valuable alternative for metabolite quantification, particularly in early drug discovery phases where obtaining authentic metabolite standards can be challenging and time-consuming.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)